Cas no 107589-98-0 (3b-Glycocholic Acid)

3b-Glycocholic Acid 化学的及び物理的性質
名前と識別子
-
- 3β-Glycocholic Acid
- 3β-N-Choloylglycine
- RFDAIACWWDREDC-ACZMRKGOSA-N
- N-[(3β,5β,7α,12α)-3,7,12-Τrihydroxy-24-oxocholan-24-yl]glycine
- 3
- A-Glycocholic Acid
- CID 131698830
- 3b-Glycocholic Acid
-
- インチ: 1S/C27H45NO6/c1-5-28-22(31)9-6-15(2)17-7-8-18-23-19(13-21(30)26(17,18)4)25(3)10-11-27(34,24(32)33)14-16(25)12-20(23)29/h15-21,23,29-30,34H,5-14H2,1-4H3,(H,28,31)(H,32,33)/t15-,16?,17-,18+,19+,20-,21+,23+,25+,26-,27-/m1/s1
- InChIKey: DPHJQOCSKLSVIC-LIACHQRLSA-N
- SMILES: O[C@H]1C[C@@H]2[C@@]3(C)CC[C@](C(=O)O)(CC3C[C@H]([C@H]2[C@@H]2CC[C@H]([C@H](C)CCC(NCC)=O)[C@]21C)O)O
計算された属性
- 水素結合ドナー数: 5
- 氢键受体数量: 6
- 重原子数量: 34
- 回転可能化学結合数: 6
- 複雑さ: 804
- トポロジー分子極性表面積: 127
じっけんとくせい
- Color/Form: No data available
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: 151-154°C
- Boiling Point: 692.0±55.0 °C at 760 mmHg
- フラッシュポイント: 372.3±31.5 °C
- Solubility: DMSO (Slightly), Methanol (Slightly)
- じょうきあつ: 0.0±4.9 mmHg at 25°C
3b-Glycocholic Acid Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 储存条件:Hygro°Cop°C, -20?°C Freezer, Under inert atmosphere
3b-Glycocholic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | G641355-100mg |
3b-Glycocholic Acid |
107589-98-0 | 100mg |
$ 1656.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-490324-1 mg |
3β-Glycocholic Acid-d5, |
107589-98-0 | 1mg |
¥2,482.00 | 2023-07-11 | ||
A2B Chem LLC | AE14991-100mg |
3β-GlycocholicAcid |
107589-98-0 | 100mg |
$1729.00 | 2024-04-20 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-490323-10 mg |
3β-Glycocholic acid, |
107589-98-0 | 10mg |
¥2,708.00 | 2023-07-11 | ||
A2B Chem LLC | AE14991-10mg |
3β-GlycocholicAcid |
107589-98-0 | 10mg |
$334.00 | 2024-04-20 | ||
TRC | G641355-10mg |
3b-Glycocholic Acid |
107589-98-0 | 10mg |
$ 219.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-490324-1mg |
3β-Glycocholic Acid-d5, |
107589-98-0 | 1mg |
¥2482.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-490323-10mg |
3β-Glycocholic acid, |
107589-98-0 | 10mg |
¥2708.00 | 2023-09-05 |
3b-Glycocholic Acid 関連文献
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
3b-Glycocholic Acidに関する追加情報
3b-Glycocholic Acid: A Comprehensive Overview
3b-Glycocholic Acid, also known by its CAS number 107589-98-0, is a bile acid derivative that has garnered significant attention in the fields of pharmacology, biochemistry, and drug discovery. This compound is a glycosylated derivative of cholic acid, a primary bile acid synthesized in the liver. The glycosylation process involves the attachment of a sugar moiety, typically glucose, to the hydroxyl group at the 3b position of cholic acid, resulting in the formation of 3b-Glycocholic Acid. This modification enhances the compound's solubility and stability, making it a promising candidate for various therapeutic applications.
Recent studies have highlighted the potential of 3b-Glycocholic Acid in modulating lipid metabolism and improving insulin sensitivity. Researchers have demonstrated that this compound can activate the farnesoid X receptor (FXR), a nuclear receptor that plays a pivotal role in regulating bile acid homeostasis, lipid metabolism, and glucose regulation. By activating FXR, 3b-Glycocholic Acid has shown potential in treating metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). These findings underscore the importance of 3b-Glycocholic Acid as a bioactive molecule with therapeutic implications.
In addition to its metabolic benefits, 3b-Glycocholic Acid has been explored for its anti-inflammatory and antioxidant properties. Studies have shown that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Furthermore, its antioxidant activity helps combat oxidative stress, which is implicated in various chronic diseases. These dual actions make 3b-Glycocholic Acid a versatile compound with potential applications in inflammatory diseases and oxidative stress-related conditions.
The synthesis of 3b-Glycocholic Acid involves several steps, including isolation from natural sources or chemical synthesis. Natural sources such as animal bile or microbial fermentation are commonly used to obtain cholic acid, which is then subjected to glycosylation to form 3b-Glycocholic Acid. Recent advancements in enzymatic glycosylation have improved the efficiency and specificity of this process, enabling large-scale production for research and commercial purposes.
CAS No. 107589-98-0, or 3b-Glycocholic Acid, has also been studied for its role in gut microbiota modulation. Bile acids are known to interact with gut bacteria, influencing their composition and function. Research indicates that 3b-Glycocholic Acid can promote the growth of beneficial bacteria such as Lactobacillus and Bifidobacterium while inhibiting pathogenic species. This suggests that the compound could be utilized as a prebiotic or probiotic agent to enhance gut health and overall well-being.
The pharmacokinetics and bioavailability of 3b-Glycocholic Acid have been extensively studied to optimize its therapeutic potential. Studies reveal that this compound exhibits good oral bioavailability due to its enhanced solubility following glycosylation. Additionally, its metabolism involves deconjugation by intestinal enzymes, leading to the formation of free cholic acid, which is subsequently absorbed into systemic circulation. Understanding these pharmacokinetic properties is crucial for developing effective drug delivery systems and dosage regimens.
In conclusion, CAS No. 107589-98-0, or 3b-Glycocholic Acid strong>, represents a significant advancement in bile acid research with diverse applications in medicine and nutrition. Its ability to modulate lipid metabolism, reduce inflammation, and improve gut health positions it as a valuable tool in addressing metabolic disorders and chronic diseases. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, < strong >3b-Glycocholic Acid< / strong > is poised to play an increasingly important role in drug development and personalized medicine.
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